molecular formula C16H16BrNO4S B2462360 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate CAS No. 2305450-26-2

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2462360
CAS No.: 2305450-26-2
M. Wt: 398.27
InChI Key: MUGRBPAGGHZKRU-UHFFFAOYSA-N
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Description

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is a complex organic compound that features both aromatic and sulfonate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core aromatic structure. One common method involves the bromination of 2,4-dimethylbenzene, followed by sulfonation to introduce the sulfonate group. The final step involves the acylation of the phenyl group with acetamide under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can enhance the compound’s solubility and facilitate its binding to target molecules. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl 5-chloro-2,4-dimethylbenzene-1-sulfonate
  • 4-Acetamidophenyl 5-fluoro-2,4-dimethylbenzene-1-sulfonate
  • 4-Acetamidophenyl 5-iodo-2,4-dimethylbenzene-1-sulfonate

Uniqueness

4-Acetamidophenyl 5-bromo-2,4-dimethylbenzene-1-sulfonate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and binding affinity in various applications .

Properties

IUPAC Name

(4-acetamidophenyl) 5-bromo-2,4-dimethylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-10-8-11(2)16(9-15(10)17)23(20,21)22-14-6-4-13(5-7-14)18-12(3)19/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUGRBPAGGHZKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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